1,2-Dimethoxyanthracene-9,10-dione
Overview
Description
1,2-Dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C16H12O4. It is a derivative of anthracene, specifically substituted at the 1 and 2 positions with methoxy groups and at the 9 and 10 positions with carbonyl groups. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that anthracene derivatives, such as 1,2-dimethoxyanthracene-9,10-dione, often interact with oxygen molecules present in the environment .
Mode of Action
This compound, like other anthracene derivatives, is known to undergo photodegradation . This compound can produce an endoperoxide species upon reaction with oxygen present in the air . The formation of this endoperoxide species is a result of the compound’s interaction with singlet oxygen .
Biochemical Pathways
The formation of endoperoxide species suggests that this compound may influence oxidative stress pathways .
Result of Action
The primary result of the action of this compound is the formation of an endoperoxide species upon reaction with oxygen . This suggests that the compound may have potential applications as a photo-induced oxygen scavenger .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of oxygen and exposure to light . The formation of the endoperoxide species is dependent on the presence of oxygen, and the process is photo-induced, meaning it requires light .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the methoxylation of anthraquinone derivatives. The reaction typically uses methanol as the methoxylating agent in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions often require elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: The compound has been studied for its potential biological activities, including its role in drug development and its effects on cellular processes.
Medicine: Research has shown that this compound can enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxyanthracene: Similar in structure but lacks the carbonyl groups at the 9 and 10 positions.
1,4-Dimethoxyanthracene-9,10-dione: Another derivative with methoxy groups at different positions.
9,10-Diphenylanthracene: Substituted with phenyl groups instead of methoxy groups.
Uniqueness
1,2-Dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity
Properties
IUPAC Name |
1,2-dimethoxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRBKSZCGCEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400939 | |
Record name | 1,2-dimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6003-12-9 | |
Record name | 1,2-dimethoxyanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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